6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione
Description
6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione is a heterocyclic compound featuring a fused pyrimido[5,4-d]pyrimidine core. Key structural attributes include a 2,4-dichlorophenyl group at position 6, a phenyl group at position 3, and an imino functional group at position 4. Its tautomeric behavior (imino vs. amino forms) may further modulate its reactivity and binding properties .
Properties
IUPAC Name |
4-amino-6-(2,4-dichlorophenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N5O2/c19-9-6-7-11(12(20)8-9)16-22-13-14(17(26)24-16)23-18(27)25(15(13)21)10-4-2-1-3-5-10/h1-8H,21H2,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEDXDJHIRJHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=C(C=C(C=C4)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione typically involves multi-step reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with guanidine to form an intermediate, which is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Functional Group Effects
The compound’s structural analogs vary significantly in substituent composition, influencing physicochemical and biological properties:
¹ Exact molecular formula for the target compound is inferred based on structural analogs.
Key Observations :
- This may improve membrane permeability or receptor binding in hydrophobic pockets .
- Imino vs. Imino groups may favor planar conformations, enhancing π-π stacking with aromatic residues .
- Complexity and Bioavailability : The trifluoromethylpyridyloxy substituent in increases molecular weight (526.86 g/mol) and H-bond acceptors (9 vs. 4–6 in others), likely reducing oral bioavailability but improving metabolic stability .
Pharmacological Implications
- Antimicrobial Potential: Chlorinated aromatic systems (as in the target compound and ) are associated with antimicrobial activity due to membrane disruption or enzyme inhibition. The trifluoromethyl group in may enhance penetration of bacterial biofilms .
- Kinase Inhibition: Pyrimidinediones (e.g., ) are known kinase inhibitors. The target compound’s fused bicyclic system could improve selectivity for ATP-binding pockets compared to simpler scaffolds .
Biological Activity
6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione (CAS No. 866019-00-3) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer effects, mechanisms of action, and relevant case studies.
Anticancer Properties
Research indicates that compounds similar to 6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine have shown significant anticancer activity. Notable findings include:
- Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.3 to 24 µM against different targets .
- Mechanisms of Action : The compound is believed to inhibit key signaling pathways involved in cancer progression. It has been associated with the inhibition of monocarboxylate transporters (MCTs), which are crucial for tumor metabolism .
- Case Studies : In vitro studies on MCF-7 breast cancer cells revealed that related compounds induced apoptosis and inhibited cell migration and proliferation . The mechanism involved cell cycle arrest and DNA fragmentation.
Comparative Biological Activity Table
| Compound Name | IC50 (µM) | Target | Effect |
|---|---|---|---|
| 6-(2,4-Dichlorophenyl)-4-imino-3-phenyl... | 0.3 - 24 | EGFR/VGFR2 | Anticancer |
| Phenylpyrazolo[3,4-d]pyrimidine analogs | 3 - 10 | EGFR | Induces apoptosis |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines | 45 - 97 | MCF-7 | Cytotoxic |
Mechanistic Insights
The biological activity of this compound can be attributed to several factors:
- Structural Features : The presence of the dichlorophenyl group enhances its interaction with biological targets.
- Target Selectivity : Research indicates that modifications in the chemical structure can lead to varying degrees of selectivity for different cancer-related targets such as EGFR and VEGFR .
Q & A
Q. What are the recommended synthetic routes for 6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione?
The compound can be synthesized via multi-step reactions involving cyclization and condensation. A common approach employs fluorinated aromatic precursors and pyrimidine derivatives under reflux conditions with solvents like acetonitrile or ethanol. Key intermediates are formed through nucleophilic substitutions, followed by imine formation. Reaction conditions (e.g., pH, temperature) must be tightly controlled to avoid side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and hydrogen bonding. Infrared (IR) spectroscopy confirms functional groups (e.g., imine, carbonyl). High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Thin-layer chromatography (TLC) monitors reaction progress, while X-ray crystallography resolves ambiguities in stereochemistry .
Q. How can researchers assess initial biological activity profiles?
Begin with in vitro assays targeting enzymes or receptors structurally related to pyrimidine derivatives, such as kinase inhibition or antimicrobial activity screens. Use standardized protocols (e.g., microdilution for antimicrobial testing, fluorescence-based kinase assays). Include positive controls (e.g., known kinase inhibitors) and validate results with dose-response curves .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization involves varying solvents (polar aprotic vs. protic), catalysts (e.g., DMAP for acylations), and reaction times. For example, using phosphorous oxychloride (POCl₃) in dimethylformamide (DMF) enhances chlorination efficiency. Continuous flow reactors improve scalability by maintaining consistent temperature and mixing .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., buffer composition, cell lines). Address this by replicating experiments under standardized protocols and using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Structural analogs with defined substitutions (e.g., halogen or methoxy groups) can clarify structure-activity relationships (SAR) .
Q. How does X-ray crystallography confirm the compound’s molecular conformation?
Single-crystal X-ray diffraction provides bond lengths, angles, and dihedral angles between aromatic rings. For example, planar configurations in the pyrimido[5,4-d]pyrimidine core influence π-π stacking interactions, critical for target binding. Crystallographic data (e.g., R-factor < 0.06) ensure high confidence in structural assignments .
Q. What computational methods support SAR studies for this compound?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity. Molecular dynamics simulations assess stability of ligand-receptor complexes over time .
Methodological Considerations Table
| Research Aspect | Key Techniques | References |
|---|---|---|
| Synthesis Optimization | Continuous flow reactors, catalyst screening | |
| Structural Confirmation | X-ray crystallography, 2D NMR | |
| Biological Activity Profiling | Kinase inhibition assays, SPR biosensing | |
| Computational Analysis | Docking, DFT, molecular dynamics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
